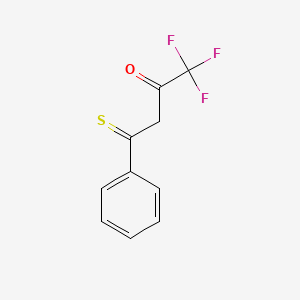
1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one is an organic compound characterized by the presence of trifluoromethyl, phenyl, and sulfanylidenebutanone groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one can be synthesized through a multi-step process involving the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane. The reaction is typically carried out at 20°C in ethyl ether. The process involves a [3+2]-cycloaddition of the reagents, followed by an uncommon [3+6]-cycloaddition with an additional molecule of diphenyldiazomethane. The resulting diadduct undergoes a 1,5-hydride shift and fragmentation with the loss of a nitrogen molecule, leading to the final product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound participates in [3+2] and [3+6] cycloaddition reactions, as mentioned in the synthetic route.
Substitution Reactions: The presence of the trifluoromethyl group makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Diphenyldiazomethane: Used in cycloaddition reactions.
Ethyl Ether: Common solvent for the reactions.
Major Products Formed
4-(Trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole: Formed through the cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology and Medicine:
Industry: May be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one involves its participation in cycloaddition reactions. The compound’s trifluoromethyl and phenyl groups contribute to its reactivity, allowing it to form complex structures through [3+2] and [3+6] cycloadditions. The molecular targets and pathways involved in these reactions include the formation of pyrazole intermediates and subsequent transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: A precursor in the synthesis of 1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one.
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Another compound with similar structural features.
Uniqueness
This compound is unique due to its ability to undergo uncommon cycloaddition reactions, leading to the formation of complex heterocyclic structures. This reactivity sets it apart from other similar compounds and makes it valuable in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
53657-07-1 |
|---|---|
Molekularformel |
C10H7F3OS |
Molekulargewicht |
232.22 g/mol |
IUPAC-Name |
1,1,1-trifluoro-4-phenyl-4-sulfanylidenebutan-2-one |
InChI |
InChI=1S/C10H7F3OS/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
MDPWQVWAWSXEBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=S)CC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




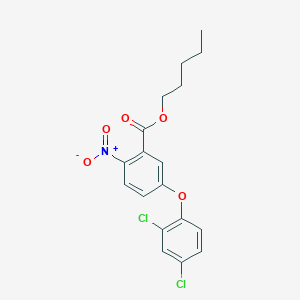
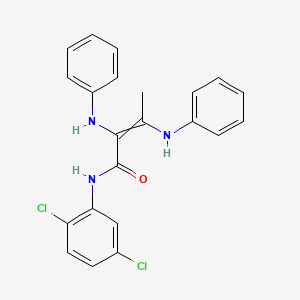

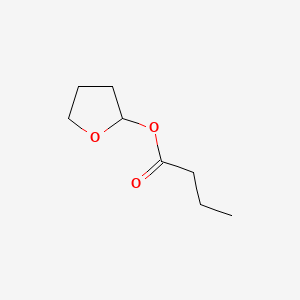
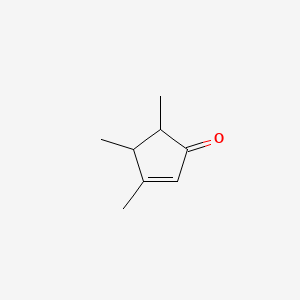
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
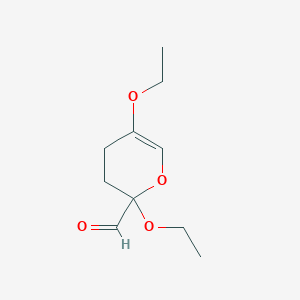
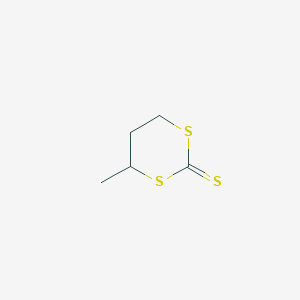
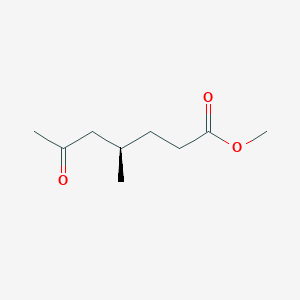
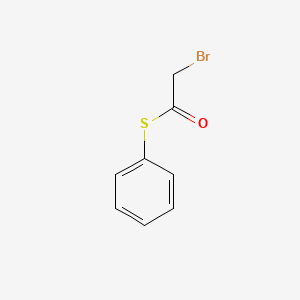
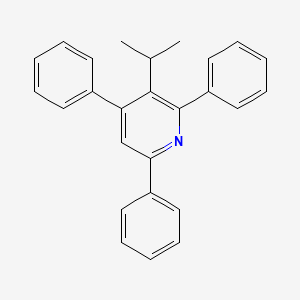
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
